molecular formula C32H42O3Sn B12558008 Stannane, tributyl(7-methoxy-2,2-diphenyl-1,3-benzodioxol-5-yl)- CAS No. 185148-72-5

Stannane, tributyl(7-methoxy-2,2-diphenyl-1,3-benzodioxol-5-yl)-

Cat. No.: B12558008
CAS No.: 185148-72-5
M. Wt: 593.4 g/mol
InChI Key: SWEANKZSVIFTOF-UHFFFAOYSA-N
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Description

Stannane, tributyl(7-methoxy-2,2-diphenyl-1,3-benzodioxol-5-yl)- is a chemical compound with the molecular formula C28H42O3Sn. It is a member of the organotin family, which are compounds containing tin bonded to carbon. This compound is known for its applications in organic synthesis and material science due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stannane, tributyl(7-methoxy-2,2-diphenyl-1,3-benzodioxol-5-yl)- typically involves the reaction of tributylstannyl lithium with 7-methoxy-2,2-diphenyl-1,3-benzodioxole. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at low temperatures, often around -78°C, to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Stannane, tributyl(7-methoxy-2,2-diphenyl-1,3-benzodioxol-5-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form stannic derivatives.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The tributylstannyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Stannic oxides and other higher oxidation state tin compounds.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Various organotin compounds with different functional groups.

Scientific Research Applications

Stannane, tributyl(7-methoxy-2,2-diphenyl-1,3-benzodioxol-5-yl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Stannane, tributyl(7-methoxy-2,2-diphenyl-1,3-benzodioxol-5-yl)- involves its interaction with molecular targets through the formation of carbon-tin bonds. These interactions can influence various biochemical pathways and processes, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Stannane, tributyl(7-methoxy-2,2-diphenyl-1,3-benzodioxol-5-yl)- is unique due to its specific structural features, such as the 7-methoxy-2,2-diphenyl-1,3-benzodioxole moiety. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

185148-72-5

Molecular Formula

C32H42O3Sn

Molecular Weight

593.4 g/mol

IUPAC Name

tributyl-(7-methoxy-2,2-diphenyl-1,3-benzodioxol-5-yl)stannane

InChI

InChI=1S/C20H15O3.3C4H9.Sn/c1-21-17-13-8-14-18-19(17)23-20(22-18,15-9-4-2-5-10-15)16-11-6-3-7-12-16;3*1-3-4-2;/h2-7,9-14H,1H3;3*1,3-4H2,2H3;

InChI Key

SWEANKZSVIFTOF-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC2=C(C(=C1)OC)OC(O2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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